molecular formula C14H14N2OS B1402959 N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 1350989-03-5

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1402959
CAS No.: 1350989-03-5
M. Wt: 258.34 g/mol
InChI Key: XCEJDAURDIOGOB-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine (CAS: 78584-08-4) is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with methyl groups at positions 4 and 5. The nitrogen atom at position 2 of the benzothiazole ring is further functionalized with a 2-furylmethyl group, introducing a heteroaromatic furan moiety.

Benzothiazoles are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The 4,7-dimethyl substitution likely increases lipophilicity, improving membrane permeability, while the furylmethyl group may contribute to hydrogen bonding interactions in biological targets .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-5-6-10(2)13-12(9)16-14(18-13)15-8-11-4-3-7-17-11/h3-7H,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEJDAURDIOGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiazole Nitrogen

The secondary amine group at position 2 of the benzothiazole ring participates in nucleophilic reactions:

Reaction Type Reagents/Conditions Product Notes
AlkylationAlkyl halides, K₂CO₃, DMFN-alkylated benzothiazole derivativesFavored in polar aprotic solvents
AcylationAcetyl chloride, pyridineAcetamide derivativesRequires base to neutralize HCl

Example :
Reaction with methyl iodide under basic conditions yields N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine methyl iodide salt.

Oxidation and Reduction Reactions

The benzothiazole core and furylmethyl group undergo redox transformations:

Reaction Type Reagents Outcome Mechanistic Insight
Oxidation (thiazole)KMnO₄, acidic conditionsSulfoxide/sulfone formationSelective oxidation at sulfur atom
Reduction (furyl)H₂, Pd/CTetrahydrofuran derivativeHydrogenation of furan ring

Key Finding :
The furylmethyl group’s conjugated π-system is susceptible to catalytic hydrogenation, producing saturated tetrahydrofuran analogs .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes substitution at activated positions:

Position Reagent Product Yield
C-5HNO₃, H₂SO₄5-nitrobenzothiazole derivativeModerate
C-6Br₂, FeBr₃6-bromo derivativeHigh

Limitation :
4,7-Dimethyl groups sterically hinder substitution at adjacent positions (C-4/C-7).

Condensation Reactions

The furylmethylamine moiety facilitates condensation with carbonyl compounds:

Carbonyl Source Conditions Product Application
AldehydesAcid catalysis, refluxSchiff base iminesIntermediate for heterocycles
KetonesMicrowave irradiationEnamine derivativesBioactive compound synthesis

Example :
Condensation with 5-nitrothiophene-2-carbaldehyde under microwave conditions forms conjugated imines with potential antituberculosis activity .

Thermal Decomposition

Pyrolysis studies reveal decomposition pathways:

Temperature Major Products Hazards
>300°CCO, NOₓ, SOₓToxic gas emission
400–500°CPolycyclic aromatic hydrocarbonsCarcinogenic byproducts

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for metal complexes:

Metal Ion Geometry Application
Cu(II)Square planarCatalytic oxidation studies
Pd(II)TetrahedralCross-coupling reaction catalysts

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

Reactions and Mechanisms

  • The compound can undergo:
    • Oxidation : Transforming the furylmethyl group into aldehydes or carboxylic acids.
    • Reduction : Yielding dihydrobenzothiazole derivatives.
    • Substitution : Participating in nucleophilic or electrophilic substitution reactions at the benzothiazole ring.

Biological Applications

Anticancer Properties

  • Research indicates that this compound exhibits significant anticancer activity. For instance:
    • Kinase Inhibition : The compound has shown potent inhibitory effects against kinases involved in cancer progression, with reported IC50 values as low as 5.5 nM against CSF1R kinase. In vivo studies demonstrated a reduction of tumor growth by up to 62% in animal models at doses of 200 mg/kg .

Antimicrobial Activity

  • The compound has also been investigated for its antimicrobial properties. Similar benzothiazole derivatives have exhibited promising antifungal effects against various pathogens.

Mechanisms of Action

  • The biological activity of this compound is attributed to:
    • Enzyme Interaction : Binding to active sites on enzymes or receptors, modulating their activity.
    • Cellular Signaling Interference : Inhibiting specific pathways involved in tumor growth and proliferation.

Industrial Applications

Material Development

  • This compound is also being explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for the manipulation of material characteristics such as fluorescence and conductivity.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

Study FocusFindings
Antitumor Activity Related compounds reduced tumor growth significantly in various xenograft models .
Selectivity Profiles Some derivatives exhibited excellent selectivity against cancerous cells while maintaining low toxicity towards normal cells .
Antifungal Effects Molecular modeling studies indicated significant antifungal activity against common pathogens.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3-Benzothiazol-2-amine Derivatives

The following table compares the target compound with structurally related benzothiazoles:

Compound Name Substituents on Benzothiazole Amine Side Chain CAS Number Key Properties/Activities References
N-(2-Furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine 4,7-dimethyl 2-Furylmethyl 78584-08-4 High lipophilicity; potential antimicrobial/anticancer activity
4,5-Dimethyl-1,3-benzothiazol-2-amine 4,5-dimethyl None (primary amine) 79050-49-0 Intermediate for drug synthesis
4,6-Dimethyl-1,3-benzothiazol-2-amine 4,6-dimethyl None (primary amine) 64036-71-1 Structural isomer; varied electronic effects
N-[3-(1H-Imidazol-1-yl)propyl]-4,7-dimethyl-1,3-benzothiazol-2-amine 4,7-dimethyl 3-(Imidazol-1-yl)propyl N/A Enhanced hydrogen bonding capacity
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 4,5-dichloro 5-Nitrofuran-2-carboxamide N/A Antibacterial activity (MRSA inhibition)

Key Differences and Implications

Substituent Position on Benzothiazole Ring 4,7-Dimethyl vs. The 4,6-dimethyl isomer may exhibit altered electronic effects due to proximity of methyl groups to the thiazole sulfur .

Amine Side Chain Modifications

  • 2-Furylmethyl vs. Imidazolepropyl (CAS N/A):
    The furylmethyl group introduces oxygen-based polarity, whereas the imidazolepropyl side chain (in the imidazole derivative) provides nitrogen-based basicity, which could enhance interactions with acidic residues in proteins .

Functional Group Additions

  • 5-Nitrofuran-2-carboxamide (CAS N/A):
    The nitro group in this analogue increases electrophilicity, making it a potent inhibitor of bacterial enzymes like PBP2A in methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity

N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a furylmethyl group and two methyl groups. Its IUPAC name is N-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine, with the molecular formula C14H14N2SC_{14}H_{14}N_{2}S and a molecular weight of 250.34 g/mol. The structure is illustrated below:

PropertyValue
IUPAC NameN-(furan-2-ylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Molecular FormulaC14H14N2SC_{14}H_{14}N_{2}S
Molecular Weight250.34 g/mol
CAS Number1350989-03-5

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with 2-furylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures to facilitate nucleophilic substitution.

Anticancer Properties

Research indicates that compounds related to benzothiazoles exhibit significant anticancer properties. For instance, derivatives of 2-aminobenzothiazole have shown potent inhibitory activity against various kinases involved in cancer progression. In particular, studies have demonstrated that certain benzothiazole derivatives can inhibit CSF1R kinase with IC50 values as low as 1.4 nM . This suggests that this compound may possess similar anticancer potential.

Table 1: Anticancer Activity of Related Compounds

CompoundTarget KinaseIC50 (nM)
2-AminobenzothiazoleCSF1R1.4
Benzothiazole Derivative AEGFR54.0
Benzothiazole Derivative BVEGFR-20.15

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that compounds within this class demonstrate activity against various bacterial strains and fungi, although specific data on this compound's efficacy remains limited .

The biological activity of this compound is believed to involve its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites on these targets, inhibiting or modulating their activity. The exact pathways are dependent on the biological context and the nature of the target.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of benzothiazole derivatives:

  • In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor growth. For example, a related compound reduced tumor growth by 62% in an MC38 xenograft model when administered at a dose of 200 mg/kg .
  • Selectivity Profiles : Research indicates that some derivatives exhibit excellent selectivity profiles against various kinases while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine, and how are intermediates characterized?

  • Methodology : The compound is synthesized via condensation reactions. For example, benzothiazole derivatives are typically prepared by reacting 4,7-dimethyl-1,3-benzothiazol-2-amine with furfuryl halides or aldehydes under reflux conditions in polar aprotic solvents (e.g., DMF) . Intermediates like 4,7-dimethyl-1,3-benzothiazol-2-amine (MW: 178.26 g/mol) are characterized using FT-IR (C-N and C-S stretches at ~1,550 cm⁻¹ and ~690 cm⁻¹) and 1H^1H NMR (methyl groups at δ 2.3–2.5 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodology : Use a combination of chromatographic (HPLC, TLC) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 289.12 for C14_{14}H16_{16}N2_2OS). X-ray crystallography (if crystalline) resolves bond angles and torsional strain, as seen in similar thiazole derivatives .

Q. What in vitro biological screening assays are suitable for initial evaluation of this compound?

  • Methodology : Perform antimicrobial testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Antifungal activity against C. albicans can be assessed using disk diffusion. Cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodology : Conduct dose-response curves and time-kill kinetics to clarify potency discrepancies. For example, if one study reports antibacterial activity (MIC: 8 µg/mL) and another shows no effect, validate using standardized CLSI protocols. Structural analogs (e.g., N-(thiophen-2-ylmethyl) derivatives) may exhibit varying lipophilicity (logP) affecting membrane penetration .

Q. What computational strategies optimize the compound’s pharmacokinetic profile?

  • Methodology : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gap, dipole moment) and molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase. ADMET predictions (SwissADME) assess solubility (LogS) and CYP450 interactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodology : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths (C-S: ~1.74 Å) and dihedral angles between benzothiazole and furylmethyl moieties. For non-crystalline samples, compare experimental 1H^1H-13C^{13}C HSQC NMR with computed chemical shifts (GIAO method) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodology : Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress oxidation of the furyl group. Use scavengers (e.g., molecular sieves) to remove water in condensation steps. Monitor via LC-MS for intermediates like Schiff bases (e.g., imine at m/z 245.08) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-furylmethyl)-4,7-dimethyl-1,3-benzothiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.